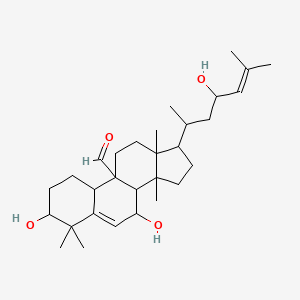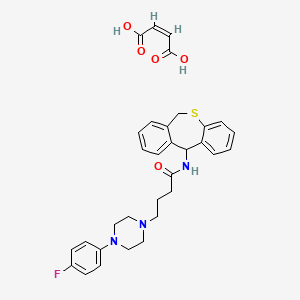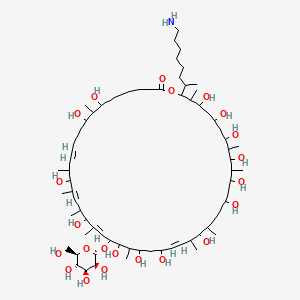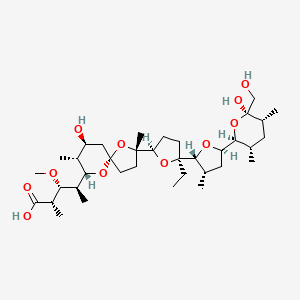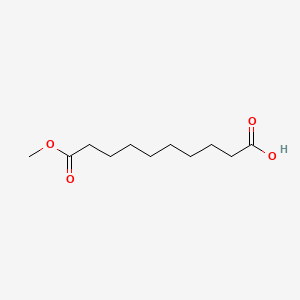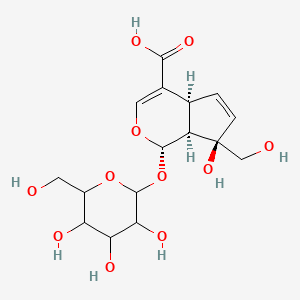
m-PEG6-2-methylacrylate
Vue d'ensemble
Description
M-PEG6-2-methylacrylate is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
M-PEG6-2-methylacrylate is used in the synthesis of PROTACs . The synthesis exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The linear formula of m-PEG6-2-methylacrylate is C17H32O8 .Chemical Reactions Analysis
M-PEG6-2-methylacrylate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis process involves the connection of two different ligands by a linker .Physical And Chemical Properties Analysis
The exact mass of m-PEG6-2-methylacrylate is 364.21 and its molecular weight is 364.440 . The elemental analysis shows that it contains C, 56.03; H, 8.85; O, 35.12 .Applications De Recherche Scientifique
Cytotoxicity Evaluation of PEG Derivatives
Polyethylene glycol (PEG) derivatives, including m-PEG6-2-methylacrylate, have been extensively utilized in biomedical research due to their unique chemical and physical properties. A study focused on evaluating the cytotoxicity of various PEG derivatives using human cervical cancer cells (HeLa) and mouse fibroblasts (L929) revealed that while most PEG oligomers were safe, specific PEG-based monomers exhibited notable cytotoxicity. This research highlights the importance of assessing the potential hazards of PEG derivatives in future biomedical applications (Guoqiang Liu et al., 2017).
Protein-repellent Surfaces
The search for alternatives to PEG for creating protein-repellent surfaces in medical devices has led to the investigation of poly(2-methyl-2-oxazoline) (PMOXA) as a potential replacement. This study compared PMOXA-based coatings to PEG-based systems, finding that PMOXA coatings effectively prevented protein adsorption, suggesting PMOXA as a promising alternative for biomedical applications where long-term stability and non-fouling properties are required (Rupert Konradi et al., 2008).
Polymer Coated Nanoparticles for Drug Delivery
Research into the development of nanoparticles for drug delivery systems has explored the use of PEG derivatives for surface modification to enhance biocompatibility and circulation time. A study on sulfoxide-containing polymer-coated iron oxide nanoparticles (IONPs) demonstrated reduced macrophage uptake and improved blood circulation compared to PEGylated counterparts, indicating the potential of alternative polymers for nanoparticle surface functionalization in drug delivery systems (Ruirui Qiao et al., 2020).
Enhancing Electrolyte Performance in Batteries
In the field of energy storage, PEG derivatives have been utilized to improve the performance of gel polymer electrolytes (GPEs) in lithium-ion batteries. A study on in-situ polymerized poly(ethylene glycol phenyl etheracrylate) (PEGPEA) based GPEs showed outstanding interfacial compatibility with lithium electrodes and effective suppression of lithium dendrite growth, highlighting the potential of PEG derivatives in developing high-performance electrolyte systems for next-generation batteries (Chaoqun Niu et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGBTSAXJGUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG6-2-methylacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



